Benzoylphenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoylphenylurea is a chemical compound that belongs to the class of benzoylureas. These compounds are primarily known for their use as insecticides. This compound derivatives act as insect growth regulators by inhibiting the synthesis of chitin, a vital component of the insect exoskeleton . This inhibition disrupts the molting process, leading to the death of the insect.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzoylphenylurea can be synthesized through various methods. One common method involves the reaction of benzoyl chloride with phenylurea in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophilic reagents like halogens, nitrating agents.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of this compound.
Substitution: Substituted this compound derivatives with various functional groups.
Scientific Research Applications
Benzoylphenylurea has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other chemical compounds and as a reagent in various chemical reactions.
Biology: Studied for its effects on insect physiology and development, particularly in the context of pest control.
Industry: Employed in agriculture as an insecticide to protect crops from pests.
Mechanism of Action
Benzoylphenylurea exerts its effects by inhibiting chitin synthesis in insects. Chitin is a crucial component of the insect exoskeleton, and its synthesis is essential for the molting process. This compound binds to the enzyme chitin synthase, preventing the formation of chitin and disrupting the molting process. This leads to the death of the insect . In addition to its insecticidal properties, some this compound derivatives have been found to inhibit tubulin polymerization, which is a mechanism of action relevant to their anticancer activity .
Comparison with Similar Compounds
Benzoylphenylurea is part of a broader class of benzoylurea compounds, many of which share similar insecticidal properties. Some of the similar compounds include:
Diflubenzuron: A widely used insecticide that also inhibits chitin synthesis.
Hexaflumuron: Another chitin synthesis inhibitor with similar applications.
Lufenuron: Used in veterinary medicine to control fleas by inhibiting chitin synthesis.
Uniqueness: this compound is unique in its specific structure and the particular derivatives that can be synthesized from it. Its ability to inhibit chitin synthesis makes it highly effective as an insect growth regulator. Additionally, its potential anticancer properties set it apart from other insecticides .
Properties
CAS No. |
1195179-46-4 |
---|---|
Molecular Formula |
C14H12N2O2 |
Molecular Weight |
240.26 g/mol |
IUPAC Name |
N-carbamoyl-N-phenylbenzamide |
InChI |
InChI=1S/C14H12N2O2/c15-14(18)16(12-9-5-2-6-10-12)13(17)11-7-3-1-4-8-11/h1-10H,(H2,15,18) |
InChI Key |
XYFMGGWVGACNEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N(C2=CC=CC=C2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.